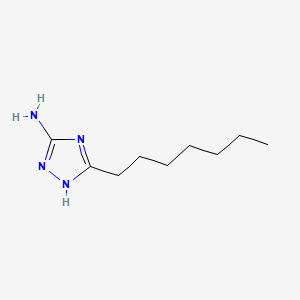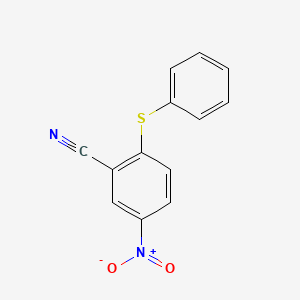![molecular formula C15H10N4O4S B2394469 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1203145-61-2](/img/structure/B2394469.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a multi-functional compound featuring both benzo[d]oxazole and thiophene moieties. Its structure suggests interesting properties which can be exploited in various scientific fields such as organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of 2-oxobenzo[d]oxazole ring:
Reacting o-aminophenol with phosgene to form the benzo[d]oxazol-2-one derivative.
Further transformation to the 2-oxo derivative through an oxidizing agent.
Synthesis of the 1,3,4-oxadiazole ring:
Converting thiophene-2-carboxylic acid to its acyl hydrazide using hydrazine hydrate.
Cyclization of the acyl hydrazide to form the 1,3,4-oxadiazole ring through the reaction with carbon disulfide and base.
Coupling reaction:
The synthesized intermediates are coupled using a reagent such as DCC (Dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods: Industrial production involves optimizing the above synthetic routes to larger scales, ensuring high yield and purity. This might include the use of automated reactors, specialized catalysts, and continuous flow techniques for efficient processing.
化学反応の分析
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions affecting the benzo[d]oxazole or thiophene moieties.
Reduction:
Reduction reactions might target the oxazole ring or any other reducible functional groups present.
Substitution:
Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene moiety.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄, or CrO₃ under acidic conditions.
Reduction: Use of NaBH₄ or H₂ with Pd/C catalyst.
Substitution: Friedel-Crafts acylation or alkylation using AlCl₃ as a catalyst.
Major Products: Depending on the reaction, major products might include various substituted derivatives or transformed versions of the original compound.
科学的研究の応用
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Biology:
Could be a precursor for compounds with potential biological activity.
Medicine:
Investigation as a potential drug candidate due to its heterocyclic structure.
Industry:
Could be applied in the development of materials for electronic devices due to its conjugated system.
作用機序
Mechanism by which it exerts effects: The compound can interact with biological macromolecules, potentially inhibiting or modifying their functions.
Molecular Targets and Pathways:
Targets might include enzymes or receptors where it can act as an inhibitor or activator.
Pathways might involve signaling or metabolic pathways in cells.
類似化合物との比較
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide:
Similar structure but with a phenyl group instead of a thiophene moiety.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide:
Methyl group instead of a thiophene moiety.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide:
Pyridine group providing different electronic effects.
Conclusion
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is an intriguing compound with diverse chemical reactivity and broad applicability across scientific disciplines. Its synthesis and reactions offer vast potential for development in both fundamental research and industrial applications.
特性
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S/c20-12(8-19-9-4-1-2-5-10(9)22-15(19)21)16-14-18-17-13(23-14)11-6-3-7-24-11/h1-7H,8H2,(H,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUUTLOAFLPPPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)
![4-(6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2394391.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)

![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)




![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)
